5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid
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Overview
Description
“5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid” is a chemical compound with the CAS Number: 15964-32-6 . It has a molecular formula of C17H23NO9 .
Physical and Chemical Properties The molecular weight of this compound is 385.36600 . It has a density of 1.5g/cm3 . The boiling point is 786.7ºC at 760 mmHg . The flash point is 429.6ºC .
Scientific Research Applications
Analgesic Activity
5-Acetamido-2-Hydroxy Benzoic Acid Derivatives have been studied for their analgesic activity . The derivatives were synthesized and their structural elucidation was performed using 1H NMR and 13C NMR . The changes in methyl in larger groups such as phenyl and benzyl aim to increase their selectivity over cyclooxygenase 2 (COX-2) . An in-silico study showed that these derivatives have a better bioavailability and binding affinity with the COX-2 receptor .
Anti-Inflammatory Drugs
The derivatives of 5-Acetamido-2-Hydroxy Benzoic Acid have been proposed for the design, synthesis, and evaluation of novel non-steroidal anti-inflammatory drugs (NSAIDs) with better activity and lower side effects .
Nutraceuticals for Infant Brain Development
N-acetyl-d-neuraminic acid (NeuAc), a well-known and well-studied sialic acid, is found in cell surface glycolipids and glycoproteins, where it performs a variety of biological functions . The use of NeuAc as a nutraceutical for infant brain development has been suggested .
Intermediate for Pharmaceutical Production
NeuAc has been used as an intermediate for pharmaceutical production . Enzymatic synthesis using N-acetyl-glucosamine (GlcNAc) 2-epimerase (AGE) for epimerization and N-acetyl-d-neuraminic acid lyase (NAL) for aldol condensation, has been reported to produce NeuAc with high production efficiency .
Cellular Recognition Events
NeuAc is generally fused at the non-reducing end of glycolipids and glycoproteins on the cell membrane and is involved in cellular recognition events .
Regulation of Biological Processes
NeuAc is involved in the regulation of a variety of biological processes, including virus invasion, fertilization, inflammation, tumorigenesis, cell differentiation, and cell adhesion .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound, also known as 2-O-Phenyl-alpha-D-N-acetylneuraminic acid, is an enzyme pivotal in the malignant progression of select malignancies such as breast and lung cancer . It is also a specific inhibitor of NEU (endogenous neuraminidase), which plays a crucial role in neural processes and pathways .
Mode of Action
The compound exerts its remarkable inhibitory prowess by engaging with its target enzyme . It inhibits the activity of endogenous neuraminidase, thereby affecting the development and function of neural processes and pathways that depend on the sialic acid deacetylation cycle .
Biochemical Pathways
The compound’s interaction with its targets affects the sialic acid deacetylation cycle, which is crucial for neural processes and pathways . The downstream effects of this interaction are yet to be fully understood and are a subject of ongoing research.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of key enzymes, leading to potential therapeutic effects against certain types of cancer . It also affects neural processes and pathways by inhibiting endogenous neuraminidase .
properties
IUPAC Name |
5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO9/c1-9(20)18-13-11(21)7-17(16(24)25,26-10-5-3-2-4-6-10)27-15(13)14(23)12(22)8-19/h2-6,11-15,19,21-23H,7-8H2,1H3,(H,18,20)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOVUNWVDMMYKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400752 |
Source
|
Record name | 5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid | |
CAS RN |
15964-32-6 |
Source
|
Record name | 5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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